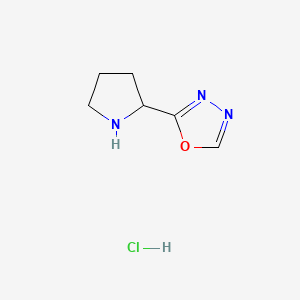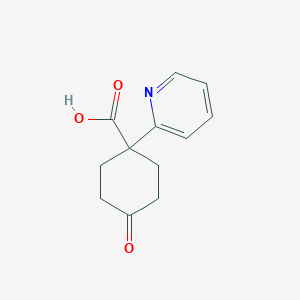![molecular formula C24H19BrFNO4 B13539080 (2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid](/img/structure/B13539080.png)
(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” is a synthetic organic molecule that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” typically involves multiple steps, including the introduction of the bromo and fluoro substituents on the phenyl ring, the formation of the propanoic acid backbone, and the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Common reagents used in these reactions include brominating and fluorinating agents, as well as various catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” can undergo various chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.
Reduction: The bromo and fluoro substituents can be reduced under specific conditions.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group may yield different carboxylic acids, while substitution of the bromo and fluoro groups can lead to a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used as a probe to study the interactions of small molecules with biological targets. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be determined by the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” include other amino acid derivatives with substituted phenyl rings and Fmoc-protected amino groups. Examples include:
- (2S)-3-(4-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
- (2S)-3-(4-bromo-2-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring, along with the Fmoc-protected amino group, makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C24H19BrFNO4 |
|---|---|
Poids moléculaire |
484.3 g/mol |
Nom IUPAC |
(2S)-3-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19BrFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Clé InChI |
FTWJHEYWHMWTIW-QFIPXVFZSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Br)F)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-methyltricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B13539070.png)


![tert-Butyl 7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13539081.png)
![4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,1'-cyclobutane] hydrochloride](/img/structure/B13539089.png)
